1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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Overview
Description
1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and carboxamide groups. Common reagents used in the synthesis include ethylamine, 4-methylbenzenesulfonyl chloride, and glycine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}-4-piperidinecarboxylate .
- Ethyl 1-{N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate .
Uniqueness
1-{N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H25N3O4S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[2-[ethyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25N3O4S/c1-3-20(25(23,24)15-6-4-13(2)5-7-15)12-16(21)19-10-8-14(9-11-19)17(18)22/h4-7,14H,3,8-12H2,1-2H3,(H2,18,22) |
InChI Key |
CLDNZNJNZWLOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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